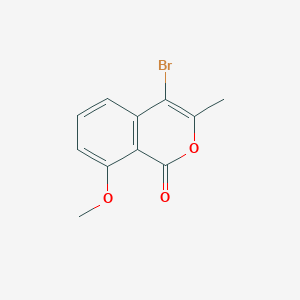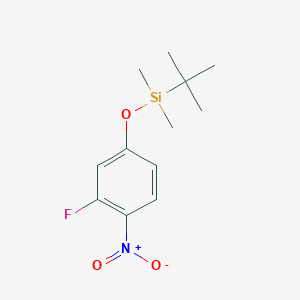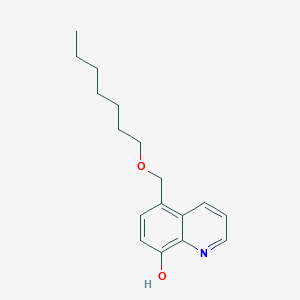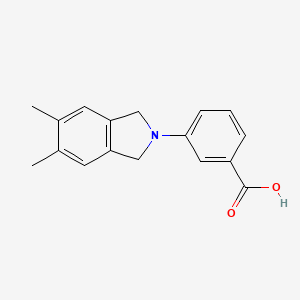
3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-ブロモ-4-メチルフェニル)ヒドラジニル)ピリジンは、分子式C12H12BrN3の有機化合物です。ピリジンの誘導体であり、3位にヒドラジニル基、ヒドラジニル部分の1位にブロモメチルフェニル基が置換されています。
2. 製法
合成経路と反応条件
3-(1-(2-ブロモ-4-メチルフェニル)ヒドラジニル)ピリジンの合成は、通常、2-ブロモ-4-メチルフェニルヒドラジンと3-クロロピリジンを塩基性条件下で反応させることにより行われます。反応は、水酸化ナトリウムや炭酸カリウムなどの塩基と、エタノールやジメチルホルムアミド(DMF)などの溶媒の存在下で通常行われます。 反応混合物を数時間還流して、反応を完全に進行させます .
工業的製造方法
この化合物の工業的製造方法は、実験室合成と同様ですが、より大量に対応するようにスケールアップされます。連続フロー反応器や自動化システムの使用により、製造プロセスの効率と収率が向上します。さらに、再結晶化やカラムクロマトグラフィーなどの精製工程が用いられて、純粋な化合物が得られます。
3. 化学反応解析
反応の種類
3-(1-(2-ブロモ-4-メチルフェニル)ヒドラジニル)ピリジンは、次のようなさまざまな化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、対応する酸化物を生成することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、還元反応を行うことができます。
置換: 求核置換反応によって、ブロモ基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: DMF中のアジ化ナトリウムまたはエタノール中のシアン化カリウム。
生成される主要な生成物
酸化: 酸化物とヒドロキシル誘導体の生成。
還元: アミンとヒドラジンの生成。
置換: アジド、ニトリル、その他の置換誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine typically involves the reaction of 2-bromo-4-methylphenylhydrazine with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
科学的研究の応用
3-(1-(2-ブロモ-4-メチルフェニル)ヒドラジニル)ピリジンは、科学研究において、さまざまな応用範囲があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用を持つ生物活性化合物としての可能性が調査されています。
医学: 特にキナーゼ阻害剤の設計において、薬物開発における可能性が探求されています。
作用機序
3-(1-(2-ブロモ-4-メチルフェニル)ヒドラジニル)ピリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。たとえば、活性部位に結合することで特定のキナーゼの活性を阻害し、その機能を阻害することができます。 正確な経路と分子標的は、特定の用途や使用状況によって異なる場合があります .
類似化合物との比較
類似化合物
- 3-(1-(2-クロロ-4-メチルフェニル)ヒドラジニル)ピリジン
- 3-(1-(2-フルオロ-4-メチルフェニル)ヒドラジニル)ピリジン
- 3-(1-(2-ヨード-4-メチルフェニル)ヒドラジニル)ピリジン
独自性
3-(1-(2-ブロモ-4-メチルフェニル)ヒドラジニル)ピリジンは、ブロモ基の存在により、他の分子との反応性と相互作用に影響を与えるため、独自性を持っています。 ブロモ基はさまざまな置換反応に関与するため、この化合物は有機合成における汎用性の高い中間体となっています .
特性
分子式 |
C12H12BrN3 |
|---|---|
分子量 |
278.15 g/mol |
IUPAC名 |
1-(2-bromo-4-methylphenyl)-1-pyridin-3-ylhydrazine |
InChI |
InChI=1S/C12H12BrN3/c1-9-4-5-12(11(13)7-9)16(14)10-3-2-6-15-8-10/h2-8H,14H2,1H3 |
InChIキー |
VWPGFEWWVVDDSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N(C2=CN=CC=C2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11848905.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)

![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)





